molecular formula C17H21N3O3S2 B5852840 N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide

N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide

Cat. No.: B5852840
M. Wt: 379.5 g/mol
InChI Key: HSHKPMFSIZIFBZ-UHFFFAOYSA-N
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Description

N-{6-[(Diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide is a benzothiazole derivative featuring a sulfonyl group at the 6-position of the benzothiazole core, substituted with a diallylamine moiety. The 2-position is functionalized with a branched 2-methylpropanamide group. This structure combines sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-5-9-20(10-6-2)25(22,23)13-7-8-14-15(11-13)24-17(18-14)19-16(21)12(3)4/h5-8,11-12H,1-2,9-10H2,3-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHKPMFSIZIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The diallylamino group is introduced through a nucleophilic substitution reaction, and the sulfonyl group is added via sulfonation. The final step involves the formation of the amide bond with 2-methylpropanamide. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol group.

    Substitution: The diallylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the sulfonyl and diallylamino groups can form hydrogen bonds and electrostatic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis at Position 6

The sulfonyl group at position 6 is a critical pharmacophore. Key comparisons include:

Compound Name Position 6 Substituent Electronic/Steric Properties
Target Compound (Diallylamino)sulfonyl High steric bulk, moderate lipophilicity, potential for π-π interactions via allyl groups
tert-Butyl (6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)benzo[d]thiazol-2-yl)carbamate (1-Methylpyrazole)sulfonyl Polar due to pyrazole’s nitrogen, planar geometry enabling hydrogen bonding
N-[6-(3-{[(2-Methoxyphenyl)methyl]amino}-3-oxopropyl)-1,3-benzothiazol-2-yl]butanamide 3-{[(2-Methoxyphenyl)methyl]amino}-3-oxopropyl Flexible alkyl chain with aromatic and amide groups, enhancing target specificity

Key Observations :

  • The diallylamino group in the target compound introduces greater steric hindrance compared to pyrazole or trifluoromethyl sulfonyl groups seen in analogues . This may reduce binding to shallow enzymatic pockets but improve selectivity for hydrophobic targets.
  • Pyrazole-sulfonyl derivatives (e.g., C-33 in ) exhibit polar interactions, which are critical for inhibiting Pseudomonas aeruginosa virulence factors .

Substituent Analysis at Position 2

The amide group at position 2 influences solubility and stability:

Compound Name Position 2 Substituent Molecular Weight Stability/Solubility Insights
Target Compound 2-methylpropanamide ~365.45 g/mol* Branched chain may reduce metabolic degradation
C-33 (from ) Amine (after deprotection) ~337.38 g/mol Free amine enhances solubility but increases susceptibility to oxidation
N-[6-(3-{[(2-Methoxyphenyl)methyl]amino}-3-oxopropyl)-1,3-benzothiazol-2-yl]butanamide Butanamide 411.52 g/mol Linear chain increases flexibility and hydrophobicity

*Calculated based on molecular formula.

Key Observations :

  • Free amines (e.g., C-33) improve aqueous solubility but require protective groups during synthesis, complicating scalability .

Biological Activity

N-{6-[(Diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • Chemical Name : this compound
  • CAS Number : 692762-35-9
  • Molecular Formula : C18H21N3O4S2
  • Molar Mass : 407.51 g/mol
  • Structural Formula :

Chemical Structure

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
    • MRC-5 (normal human lung fibroblast)
  • Methodology :
    • Cytotoxicity Assays : MTS cytotoxicity and BrdU proliferation assays were employed to evaluate the effectiveness of the compound in inhibiting cell proliferation.
    • Results : The compound exhibited IC50 values indicating potent activity against tumor cells, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) cultures.
Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5495.50 ± 0.2520.00 ± 5.00
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38
MRC-5>50>50

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against both Gram-positive and Gram-negative bacteria:

  • Tested Pathogens :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Methodology :
    • Broth microdilution method according to CLSI guidelines was used to determine minimum inhibitory concentrations (MIC).
PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

The proposed mechanism of action for this compound involves intercalation into DNA structures and binding to the minor groove of AT-rich regions in DNA, which is critical for its antitumor activity. The presence of the diallylamino group enhances its interaction with nucleic acids, thereby affecting cellular processes related to proliferation and survival.

Case Studies

Several case studies have documented the efficacy of similar benzothiazole derivatives:

  • Study on Antitumor Activity : A study published in Molecules demonstrated that derivatives with sulfonamide groups exhibited significant antiproliferative effects across multiple cancer types, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antimicrobial Efficacy Study : Research indicated that compounds with similar structural motifs showed promising results against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

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